molecular formula C14H11NO4 B6328888 4-(4-Acetylphenyl)-2-nitrophenol, 95% CAS No. 1261897-46-4

4-(4-Acetylphenyl)-2-nitrophenol, 95%

Cat. No. B6328888
CAS RN: 1261897-46-4
M. Wt: 257.24 g/mol
InChI Key: HDCHXYQSPRCOED-UHFFFAOYSA-N
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Description

4-(4-Acetylphenyl)-2-nitrophenol, 95% (4-ANP) is an organic compound used in various scientific applications, such as synthesis, research, and lab experiments. It is a valuable tool in the study of biochemistry and physiology, as it is capable of binding to a variety of proteins, enzymes, and other molecules.

Scientific Research Applications

4-(4-Acetylphenyl)-2-nitrophenol, 95% has been used in a variety of scientific research applications, such as the study of protein-protein interactions, enzyme inhibition, and drug delivery. It has also been used to study the structure and function of proteins and enzymes, as well as the effects of various drugs on the body. It has also been used in the synthesis of various compounds, such as peptides, nucleotides, and other small molecules.

Mechanism of Action

4-(4-Acetylphenyl)-2-nitrophenol, 95% binds to a variety of proteins and enzymes, as well as other molecules. It is able to interact with these molecules through hydrogen bonding, electrostatic interactions, and hydrophobic interactions. The binding of 4-(4-Acetylphenyl)-2-nitrophenol, 95% to these molecules can result in the inhibition of their activity, or the activation of their activity, depending on the type of molecule and the concentration of 4-(4-Acetylphenyl)-2-nitrophenol, 95%.
Biochemical and Physiological Effects
4-(4-Acetylphenyl)-2-nitrophenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), as well as to activate the activity of other enzymes, such as phospholipase A2 (PLA2). It has also been shown to bind to various receptors and to modulate their activity. Additionally, 4-(4-Acetylphenyl)-2-nitrophenol, 95% has been shown to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

The use of 4-(4-Acetylphenyl)-2-nitrophenol, 95% in lab experiments has several advantages. It is relatively easy to synthesize and has a high purity, making it suitable for use in a variety of experiments. Additionally, it is able to bind to a variety of proteins, enzymes, and other molecules, making it a useful tool for studying their structure and function. However, it is important to note that 4-(4-Acetylphenyl)-2-nitrophenol, 95% is a relatively new compound and its effects on certain molecules and systems are still being studied.

Future Directions

The future of 4-(4-Acetylphenyl)-2-nitrophenol, 95% is promising, as it has already been used in a variety of scientific applications. Further research is needed to better understand its effects on different molecules and systems. Additionally, research is needed to explore the potential applications of 4-(4-Acetylphenyl)-2-nitrophenol, 95% in drug delivery, as well as its potential use in the development of new drugs and therapies. Additionally, further research is needed to explore the potential therapeutic applications of 4-(4-Acetylphenyl)-2-nitrophenol, 95%, such as its use in the treatment of inflammation and pain. Finally, further research is needed to explore the potential of 4-(4-Acetylphenyl)-2-nitrophenol, 95% as a tool for understanding the structure and function of proteins, enzymes, and other molecules.

Synthesis Methods

4-(4-Acetylphenyl)-2-nitrophenol, 95% is typically synthesized through a three-step process. The first step involves the reaction of 4-acetylphenol with nitric acid to produce 4-nitrophenol. The second step involves the addition of acetic anhydride to 4-nitrophenol to form 4-acetylphenyl-2-nitrophenol. Finally, the product is purified through recrystallization to produce 4-(4-Acetylphenyl)-2-nitrophenol, 95% of 95% purity.

properties

IUPAC Name

1-[4-(4-hydroxy-3-nitrophenyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c1-9(16)10-2-4-11(5-3-10)12-6-7-14(17)13(8-12)15(18)19/h2-8,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDCHXYQSPRCOED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20608966
Record name 1-(4'-Hydroxy-3'-nitro[1,1'-biphenyl]-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20608966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261897-46-4
Record name 1-(4'-Hydroxy-3'-nitro[1,1'-biphenyl]-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20608966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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